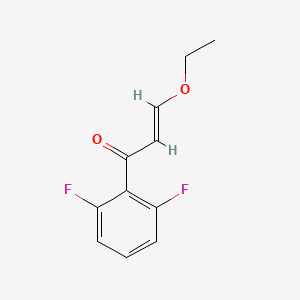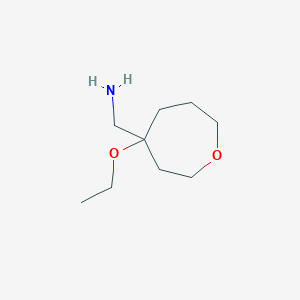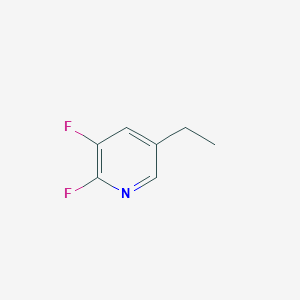
ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fascinating chemical compound with a unique structure that includes an iodine atom, a trifluoromethyl group, and a pyrazole ring.
Métodos De Preparación
The synthesis of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrazole precursor with iodine and trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in various agrochemical and pharmaceutical applications
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different scientific fields.
Propiedades
Fórmula molecular |
C7H6F3IN2O2 |
|---|---|
Peso molecular |
334.03 g/mol |
Nombre IUPAC |
ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H6F3IN2O2/c1-2-15-6(14)4-3(11)5(13-12-4)7(8,9)10/h2H2,1H3,(H,12,13) |
Clave InChI |
DOWQTWRHTNKXHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC(=C1I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)

![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)





![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)





